molecular formula C15H13BrFNO3 B3498476 3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide

Cat. No.: B3498476
M. Wt: 354.17 g/mol
InChI Key: BGUSQMQOTKOUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is an organic compound with the molecular formula C15H13BrFNO3 This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and two methoxy groups attached to a benzamide core

Properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-20-13-8-9(7-12(16)14(13)21-2)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUSQMQOTKOUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4,5-dimethoxybenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with 4-fluoroaniline to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized products such as quinones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 4,5-dimethoxybenzoic acid and 4-fluoroaniline.

Scientific Research Applications

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-chlorophenyl)-4,5-dimethoxybenzamide
  • 3-bromo-N-(4-methylphenyl)-4,5-dimethoxybenzamide
  • 3-bromo-N-(4-nitrophenyl)-4,5-dimethoxybenzamide

Uniqueness

3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(4-fluorophenyl)-4,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.